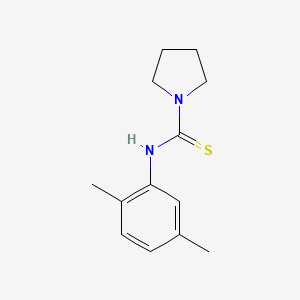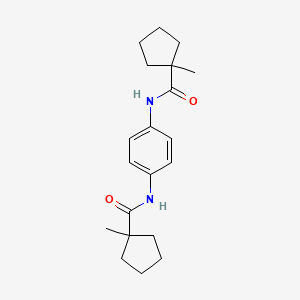![molecular formula C13H13ClN2OS B5886639 1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)
1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole, commonly known as CPDD, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyrazole family and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of CPDD is not fully understood, but it is believed to act on the cyclooxygenase (COX) pathway. CPDD has been shown to inhibit the activity of COX-1 and COX-2, which are enzymes that play a key role in the production of prostaglandins. Prostaglandins are involved in the regulation of pain and inflammation, and inhibiting their production can lead to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
CPDD has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, CPDD has been shown to have antioxidant and neuroprotective effects. CPDD has also been shown to modulate the activity of ion channels, which are important for the transmission of signals in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPDD in lab experiments is its well-characterized pharmacological properties. CPDD has been extensively studied and its mechanism of action is well understood, making it a reliable tool for researchers. However, one limitation of using CPDD is its potential toxicity. CPDD has been shown to have cytotoxic effects in some cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on CPDD. One area of interest is in the development of new pain medications. CPDD has shown promising analgesic properties, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current pain medications. Another area of interest is in the development of new cancer treatments. CPDD has been shown to inhibit the growth of cancer cells in vitro, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current cancer treatments. Finally, CPDD could be studied further to better understand its mechanism of action and its potential for use in other areas of research.
Métodos De Síntesis
The synthesis method of CPDD involves the reaction of 4-chlorothiophenol with acetylacetone and hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of CPDD as a yellow crystalline solid. The purity of the compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
CPDD has been used in a variety of scientific research studies. One of the most prominent applications of CPDD is in the study of pain and inflammation. CPDD has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. CPDD has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(3,5-dimethylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-9-7-10(2)16(15-9)13(17)8-18-12-5-3-11(14)4-6-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAYUIVOWNDPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5886590.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-quinolinyl]methanesulfonamide](/img/structure/B5886615.png)


![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5886626.png)

![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)

![4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)


![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)